formaldehyde;2-methoxyphenol

Description

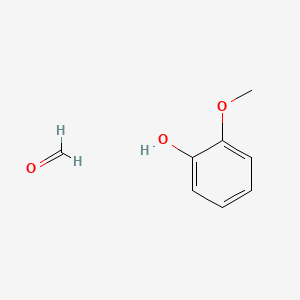

Formaldehyde (CH₂O) Formaldehyde is a simple aldehyde widely used in industrial applications, including resin production (e.g., urea-formaldehyde resins), preservatives, and disinfectants. It is highly reactive due to its electrophilic carbonyl group and tends to polymerize in aqueous solutions unless stabilized by methanol, forming methoxymethanol (CH₃O-CH₂-OH) .

2-Methoxyphenol (C₇H₈O₂) Also known as guaiacol, 2-methoxyphenol is a lignin-derived phenolic compound with a methoxy group at the ortho position. It is notable for its bactericidal properties and role as a key intermediate in lignin degradation . Recent studies focus on its catalytic deoxygenation to produce less oxygenated aromatic compounds for fine chemical synthesis .

Properties

CAS No. |

73208-73-8 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

formaldehyde;2-methoxyphenol |

InChI |

InChI=1S/C7H8O2.CH2O/c1-9-7-5-3-2-4-6(7)8;1-2/h2-5,8H,1H3;1H2 |

InChI Key |

TUBUGIPAUYMXPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1O.C=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Anisole to 2-Methoxyphenol (Guaiacol)

One of the primary methods to prepare 2-methoxyphenol (guaiacol) involves the oxidation of anisole (methoxybenzene). According to a patent (US3376351A), anisole is oxidized using unsubstituted alkanoic peracids (such as performic or peracetic acid) under controlled conditions to yield methoxyphenols, including 2-methoxyphenol.

-

- Temperature: 50 to 130 °C, preferably around 110 °C.

- Oxidizing agent: Alkanoic peracid (1 to 4 carbon atoms).

- Reaction time: Controlled to limit oxidation to no more than 6% by weight of anisole.

- Atmosphere: Nitrogen or oxygen-containing gas with UV radiation may be used.

- Presence of ~1% water enhances the reaction.

-

- Anisole is mixed with acetic acid and hydrogen peroxide (or peracid generated in situ).

- The mixture is heated with stirring under nitrogen.

- After reaction, the mixture is treated with caustic soda to form alkali metal phenates.

- Acidification liberates the phenolic products, which are extracted and purified by distillation.

- Yields of guaiacol can be around 74%, with para-isomers as minor by-products.

| Component | Weight % in Product Mixture |

|---|---|

| Anisole | 0.68% |

| Phenol | 0.49% |

| Guaiacol (2-methoxyphenol) | 74.05% |

| p-Methoxyphenol | 24.78% |

This method is amenable to continuous operation and allows recovery of unreacted anisole for reuse.

Synthesis of Phenol-Formaldehyde Resins Incorporating 2-Methoxyphenol

Formaldehyde reacts with phenolic compounds such as 2-methoxyphenol to form phenol-formaldehyde (PF) resins, important in adhesives and coatings. The preparation of these resins involves controlled condensation reactions between formaldehyde and phenol derivatives.

-

- Phenol and formaldehyde (usually as formalin) are combined in a molar ratio around 2:1.

- The mixture is heated initially at 45-50 °C for 30 minutes.

- Temperature is then raised to about 80 °C.

- 2-Methoxyphenol or related phenolic compounds can be introduced to modify resin properties.

- The reaction proceeds under alkaline conditions to promote hydroxymethylation and subsequent condensation.

-

- Formaldehyde reacts with reactive sites on phenol rings (ortho and para positions).

- 2-Methoxyphenol has methoxy substitution at the ortho position, influencing reactivity.

- Hydroxymethyl derivatives form, which then condense to form cross-linked networks.

Novolac Resin Synthesis Using Formaldehyde and Phenolic-Rich Components

Novolac resins, a type of phenol-formaldehyde resin, can be synthesized using phenol, formaldehyde, and phenolic-rich fractions that include 2-methoxyphenol.

| Catalyst | Reaction Time (h) | Yield (%) | Soft Point (°C) | Cure Time (s) |

|---|---|---|---|---|

| HCl | 2 | 91.9 | 96 | 105 |

| Zn(Ac)2 | 7 | 67.3 | 45 | 65 |

| HCl/Zn(Ac)2 | 3 | 90.4 | 92.5 | 43.5 |

Laboratory Synthesis of 2-Methoxyphenol Derivatives

In research settings, 2-methoxyphenol derivatives can be synthesized via methylation and oxidation reactions.

This method is more suited for preparing substituted derivatives for research rather than bulk industrial production.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Formaldehyde;2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives

Common reagents used in these reactions include mineral acids (e.g., HCl, HBr, H2SO4) and Lewis acids (e.g., AlCl3) . Major products formed from these reactions include vanillic alcohols and other hydroxymethyl derivatives .

Scientific Research Applications

Formaldehyde;2-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of formaldehyde;2-methoxyphenol involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . In addition, it can undergo hydroxymethylation reactions, which are catalyzed by acids and involve the formation of benzyl cation intermediates .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Chemical Properties and Stability

Table 1: Physical and Chemical Properties

Key Observations:

- Formaldehyde requires stabilization (e.g., with methanol) to prevent polymerization, unlike its derivative methoxymethanol, which is more stable .

- 2-Methoxyphenol has lower thermal stability compared to 2,6-dimethoxyphenol, which is prevalent in pyrolysis products due to its higher boiling point .

Biological Activity

Formaldehyde;2-methoxyphenol , also known as guaiacol formaldehyde , is an organic compound synthesized from the reaction of formaldehyde and 2-methoxyphenol (guaiacol). The unique properties of this compound arise from the combination of a simple aldehyde (formaldehyde) and a phenolic compound with a methoxy group (2-methoxyphenol), leading to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Antioxidant Properties

Research indicates that 2-methoxyphenol exhibits strong antioxidant properties. Studies have shown that it can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as the DPPH radical-scavenging activity.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. The presence of the methoxyphenol moiety contributes to its effectiveness in inhibiting bacterial growth. For instance, compounds derived from guaiacol have been shown to disrupt bacterial cell walls, leading to cell lysis and death .

Interaction with Biological Molecules

The reactivity of formaldehyde allows it to form stable adducts with amino acids and nucleic acids, influencing protein stability and function. This interaction is crucial for understanding both normal physiological processes and pathological conditions where protein modifications play a role .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of 2-methoxyphenols on human submandibular gland tumor cells (HSG). The results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .

- COX-2 Inhibition : Quantitative structure-activity relationship (QSAR) studies have identified several 2-methoxyphenols as COX-2 inhibitors, which are relevant in inflammatory diseases. The most potent inhibitors were found to be dehydrodiisoeugenol and bis-ferulic acid .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The antioxidant properties are primarily due to the ability of the methoxy group to donate electrons, neutralizing free radicals.

- Protein Modification : Formaldehyde's reactivity allows it to modify proteins through hydroxymethylation, potentially altering their function and stability.

- Antimicrobial Action : The compound's ability to interact with bacterial DNA and cellular components leads to structural changes that inhibit bacterial metabolism .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Reaction : Mixing formaldehyde with 2-methoxyphenol under controlled conditions.

- Mannich Reaction : Utilizing formaldehyde in the presence of amines and 2-methoxyphenols to yield derivatives with enhanced biological activities .

Applications

The diverse biological activities of this compound open up several applications:

- Pharmaceuticals : Potential use as an anti-inflammatory or anticancer agent due to its COX-2 inhibitory properties.

- Antimicrobial Agents : Development of new antimicrobial formulations targeting resistant strains.

- Cosmetics : Incorporation into products for its antioxidant properties.

Q & A

Q. What experimental designs assess chronic toxicity of formaldehyde-2-methoxyphenol adducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.